

# In-Vitro Toxicological Assessment of Dicaprylyl Carbonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dicaprylyl Carbonate

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## Abstract

**Dicaprylyl Carbonate**, a widely utilized emollient in the cosmetic and pharmaceutical industries, is generally considered to have a favorable safety profile. This technical guide provides an in-depth review of the available in-vitro toxicological data for **Dicaprylyl Carbonate**. While comprehensive in-vivo and human safety assessments have established its safe use in topical applications, this guide focuses on the existing in-vitro evidence for its potential cytotoxic, genotoxic, phototoxic, skin, and eye irritation effects. This document summarizes key experimental protocols and presents available data in a structured format to facilitate risk assessment and further research.

## Introduction

**Dicaprylyl Carbonate** is a diester of caprylyl alcohol and carbonic acid, valued for its fast-spreading, non-greasy feel and its efficacy as a solvent for UV filters and other cosmetic ingredients. A thorough understanding of its interaction with biological systems at a cellular level is crucial for formulation development and regulatory compliance. This guide synthesizes the current knowledge from in-vitro studies to provide a detailed toxicological profile.

## Cytotoxicity Assessment

Direct quantitative in-vitro cytotoxicity data, such as IC50 values from standardized assays like the Neutral Red Uptake (NRU) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, for **Dicaprylyl Carbonate** are not readily available in the public domain. However, the general toxicological profile from other studies suggests low cytotoxicity.

## Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay assesses cell viability by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.

- **Cell Culture:** A suitable cell line (e.g., Balb/c 3T3 mouse fibroblasts or human keratinocytes) is seeded in 96-well plates and incubated to allow for cell attachment and growth.
- **Test Substance Preparation:** **Dicaprylyl Carbonate** is prepared in a suitable vehicle (e.g., ethanol or DMSO) and diluted to a range of concentrations.
- **Exposure:** The cell culture medium is replaced with medium containing various concentrations of **Dicaprylyl Carbonate**. Control wells with vehicle only and untreated cells are included. The plates are incubated for a defined period (e.g., 24 hours).
- **Neutral Red Staining:** The treatment medium is removed, and cells are incubated with a medium containing Neutral Red.
- **Dye Extraction and Quantification:** The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.
- **Data Analysis:** Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, can then be determined.

## Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Culture and Treatment:** Similar to the NRU assay, cells are seeded and treated with a range of concentrations of **Dicaprylyl Carbonate**.

- **MTT Reagent Addition:** After the exposure period, the MTT reagent is added to each well.
- **Formazan Solubilization:** The resulting formazan crystals are solubilized with a suitable solvent.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. The IC50 is calculated.

## Genotoxicity Assessment

In-vitro genotoxicity studies are crucial for identifying substances that can induce genetic mutations or chromosomal damage.

### Ames Test (Bacterial Reverse Mutation Assay)

The Ames test evaluates the mutagenic potential of a substance by assessing its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- **Results:** A trade name material containing **Dicaprylyl Carbonate** was evaluated in the Ames test (OECD Guideline 471), with and without metabolic activation, at doses up to 5000 µg/plate. The results were negative, indicating no mutagenic activity under the test conditions. [\[1\]](#)

### Chromosomal Aberration Assay

This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

- **Results:** The same trade name material containing **Dicaprylyl Carbonate** was evaluated for clastogenic potential in Chinese hamster V79 cells (OECD Guideline 473). It was not clastogenic, with or without metabolic activation, at concentrations up to 1000 µg/ml (without metabolic activation) and up to 2860 µg/ml (with metabolic activation). [\[1\]](#)

Genotoxicity Assay	Test System	Concentration/Dose	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	Up to 5000 µg/plate	With and Without	Non-mutagenic	<a href="#">[1]</a>
Chromosomal Aberration	Chinese Hamster V79 Cells	Up to 1000 µg/ml (-S9), Up to 2860 µg/ml (+S9)	With and Without	Non-clastogenic	<a href="#">[1]</a>

## Phototoxicity Assessment

Phototoxicity is a light-induced skin irritation. The in-vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) is the standard method for its assessment.

### Experimental Protocol: 3T3 NRU Phototoxicity Test

This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

- Cell Culture: Balb/c 3T3 cells are seeded in two separate 96-well plates.
- Treatment: Cells are treated with a range of concentrations of **Dicaprylyl Carbonate**.
- Irradiation: One plate is exposed to a non-toxic dose of UVA radiation, while the other is kept in the dark.
- Cytotoxicity Assessment: Cell viability is determined using the Neutral Red Uptake assay for both plates.
- Data Analysis: The IC50 values are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is then calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF greater than 5 is indicative of phototoxic potential.

Specific quantitative data for **Dicaprylyl Carbonate** from the 3T3 NRU phototoxicity test is not publicly available.

## Skin Irritation Assessment

In-vitro skin irritation tests utilize reconstructed human epidermis (RhE) models to predict the skin irritation potential of a substance.

### Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

- **Tissue Model:** A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.
- **Application of Test Substance:** A defined amount of **Dicaprylyl Carbonate** is applied topically to the tissue surface.
- **Exposure and Incubation:** The tissues are exposed for a specific duration, followed by a post-exposure incubation period.
- **Viability Assessment:** Tissue viability is determined using the MTT assay.
- **Data Analysis:** A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.

While animal studies have classified **Dicaprylyl Carbonate** as slightly irritating to the skin of rabbits, specific quantitative data from in-vitro RhE models is not publicly available.[\[1\]](#)

## Eye Irritation Assessment

In-vitro eye irritation tests are crucial for substances used in products intended for the eye area.

### Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Guideline 437)

This assay uses isolated bovine corneas to assess the potential of a substance to cause corneal damage.

- **Corneal Preparation:** Bovine corneas are obtained from an abattoir, excised, and mounted in holders.

- **Exposure:** The test substance is applied to the epithelial surface of the cornea for a defined period.
- **Opacity Measurement:** Corneal opacity is measured using an opacitometer.
- **Permeability Measurement:** The permeability of the cornea is assessed by measuring the passage of fluorescein dye.
- **Data Analysis:** An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to predict the eye irritation potential.

## Experimental Protocol: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This method uses a 3D human cornea-like epithelium model to identify chemicals that do not require classification for eye irritation or serious eye damage.

- **Tissue Model:** A commercially available RhCE model (e.g., EpiOcular™) is used.
- **Application and Exposure:** The test substance is applied to the tissue surface for a specified time.
- **Viability Assessment:** Tissue viability is measured using the MTT assay.
- **Data Analysis:** A reduction in tissue viability below a certain threshold indicates the potential for eye irritation.

Although **Dicaprylyl Carbonate** is used in eye-area cosmetics, specific quantitative data from in-vitro eye irritation studies like the BCOP or RhCE tests are not publicly available.

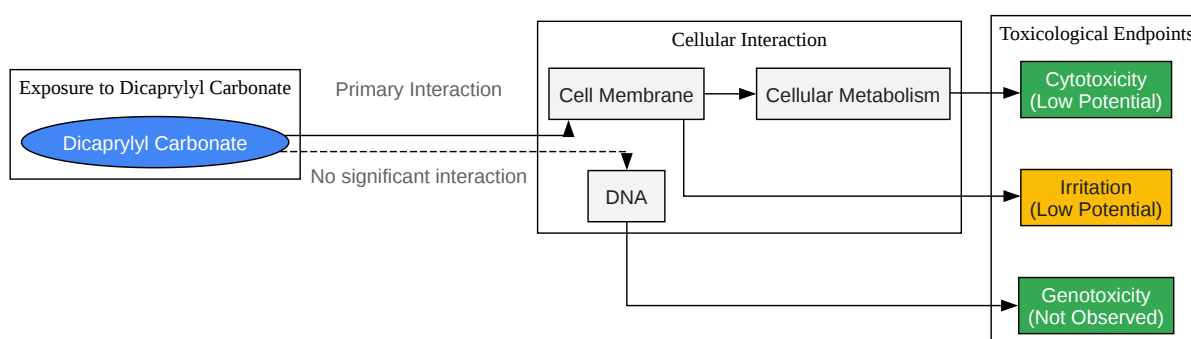
## Potential Signaling Pathways and Toxicological Mechanisms

Detailed studies on the specific signaling pathways affected by **Dicaprylyl Carbonate** are not available in the public literature. However, based on its chemical nature as a long-chain ester

and its function as an emollient, some general toxicological mechanisms can be considered.

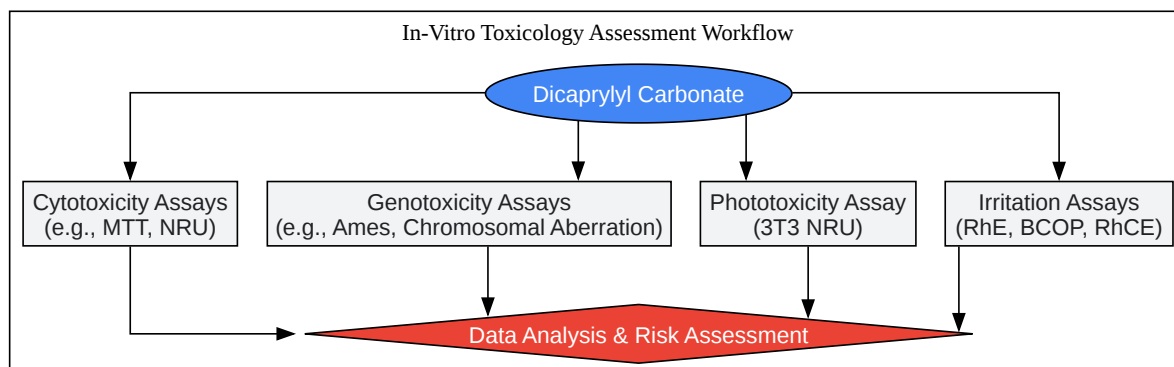
As an emollient, **Dicaprylyl Carbonate** primarily acts on the skin surface and within the stratum corneum to improve skin barrier function.[2] Its low potential for irritation suggests that it does not significantly trigger pro-inflammatory signaling cascades in keratinocytes, such as the NF- $\kappa$ B or MAPK pathways, which are commonly activated by irritants. The lack of genotoxicity indicates that it does not interact with DNA or cellular machinery involved in cell cycle control.

The general mechanism of cellular toxicity for some lipophilic compounds can involve disruption of cell membrane integrity, leading to impaired cellular transport and signaling. However, the good safety profile of **Dicaprylyl Carbonate** suggests that such effects are minimal at typical use concentrations.



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**Figure 1:** Simplified logical relationship of **Dicaprylyl Carbonate**'s interaction with cellular components and the resulting low toxicological potential.



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**Figure 2:** General experimental workflow for the in-vitro toxicological assessment of a cosmetic ingredient like **Dicaprylyl Carbonate**.

## Conclusion

The available in-vitro toxicological data for **Dicaprylyl Carbonate**, primarily from genotoxicity studies, indicate a lack of mutagenic or clastogenic potential. While specific quantitative data from in-vitro cytotoxicity, phototoxicity, and eye irritation studies are not readily found in public literature, the overall safety profile from in-vivo and human studies suggests a low potential for these effects. The experimental protocols outlined in this guide provide a framework for any future in-vitro investigations that may be required for specific formulations or regulatory purposes. Further research into the specific cellular and molecular mechanisms of action of **Dicaprylyl Carbonate** would provide a more complete understanding of its biological interactions.

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## References

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